3-Acetoxy-4-nitrobenzoic acid CAS 51257-24-0 properties
3-Acetoxy-4-nitrobenzoic acid CAS 51257-24-0 properties
The following technical guide details the properties, synthesis, and applications of 3-Acetoxy-4-nitrobenzoic acid (CAS 51257-24-0) . This monograph is designed for research scientists and drug development professionals focusing on enzyme kinetics, bioassay development, and organic synthesis.[1]
CAS 51257-24-0 | A Critical Chromogenic Probe & Synthetic Intermediate[1][2]
Executive Summary
3-Acetoxy-4-nitrobenzoic acid is a specialized ester derivative of benzoic acid primarily utilized as a chromogenic substrate in the study of lipolytic enzymes, specifically Phospholipase A2 (PLA2) and various esterases.[1] In drug development, it serves a dual function:
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Bioanalytical Probe: It enables high-throughput screening (HTS) of enzyme inhibitors by releasing a chromophore (3-hydroxy-4-nitrobenzoic acid) upon hydrolytic cleavage.[1]
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Synthetic Scaffold: It acts as a masked intermediate for accessing 3-hydroxy-4-nitrobenzoic acid derivatives without competing phenolic reactivity during core structure assembly.[1]
This guide provides a validated synthetic workflow, mechanistic insight into its bioanalytical utility, and strict handling protocols to maintain compound integrity.[1]
Chemical Profile & Physicochemical Properties[1][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 3-Acetyloxy-4-nitrobenzoic acid |
| CAS Number | 51257-24-0 |
| Molecular Formula | C₉H₇NO₆ |
| Molecular Weight | 225.15 g/mol |
| Core Structure | Benzoic acid ring substituted with a nitro group at C4 and an acetoxy group at C3.[1][2][3][4][5][6][7][8][9] |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in cold water (hydrolyzes slowly).[1] |
| Melting Point | Predicted range: 145–155 °C (Distinct from the hydroxy-precursor MP of ~230 °C due to loss of intermolecular H-bonding).[1] |
| pKa | ~3.5 (Carboxylic acid); Phenolic pKa (post-hydrolysis) ~6.0 |
Synthetic Pathway & Methodology
The synthesis of 3-acetoxy-4-nitrobenzoic acid requires a two-step sequence starting from 3-hydroxybenzoic acid.[1] The critical challenge is controlling regioselectivity during nitration and preventing hydrolysis during acetylation.[1]
Step 1: Regioselective Nitration
Objective: Synthesize 3-hydroxy-4-nitrobenzoic acid (CAS 619-14-7).[1]
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Reagents: Dilute Nitric Acid (25-35%), Sodium Nitrite (catalytic).[1]
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Mechanism: Electrophilic aromatic substitution.[1] The hydroxyl group directs ortho/para, but the carboxylic acid directs meta.[1] The cooperative effect favors the 2- and 4-positions relative to the hydroxyl.[1]
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Protocol Insight: Low-temperature nitration (20–35°C) is essential to minimize dinitration and decarboxylation.[1]
Step 2: Acetylation (Target Synthesis)
Objective: Convert the phenol to the acetate ester.[1]
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Reagents: Acetic Anhydride (
), concentrated Sulfuric Acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) or Pyridine. -
Protocol:
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Suspend dry 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in acetic anhydride (3.0 eq).
-
Add catalytic
(1-2 drops).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Heat to 55–60°C for 30 minutes. Note: Do not exceed 70°C to avoid polymerization or tar formation.[1]
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Quench: Pour the reaction mixture into ice-cold water with vigorous stirring. The acetoxy derivative will precipitate.[1]
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Purification: Recrystallize from ethanol/water (avoid boiling water to prevent hydrolysis).
-
Visualization: Synthetic Logic
Caption: Two-step synthesis emphasizing the critical intermediate isolation to ensure regio-purity.
Application in Drug Discovery: The Bioassay Probe
The primary utility of CAS 51257-24-0 in a drug development context is as a suicide substrate or chromogenic reporter for characterizing enzyme kinetics.[1]
Mechanism of Action (PLA2 Assay)
Phospholipase A2 (PLA2) and related esterases catalyze the hydrolysis of the sn-2 acyl bond in phospholipids. 3-Acetoxy-4-nitrobenzoic acid mimics this bond.[1][7]
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Substrate: The acetoxy group is cleaved by the enzyme.[1]
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Release: This releases 3-hydroxy-4-nitrobenzoic acid .[1]
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Detection: The released phenol has a lower pKa (~6.[1]0) than the ester.[1][7] At physiological pH (7.4), the phenol ionizes to the phenolate anion , which exhibits a strong absorbance shift (Yellow,
nm).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Experimental Workflow for Inhibitor Screening
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Preparation: Dissolve CAS 51257-24-0 in DMSO to create a 10 mM stock.
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Assay Buffer: Tris-HCl (pH 8.0) +
(essential cofactor for PLA2).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Reaction:
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Readout: Monitor Absorbance at 405 nm over 20 minutes.
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Result: A reduction in the slope of Absorbance vs. Time in Well B indicates enzyme inhibition.[1]
Visualization: Assay Mechanism
Caption: The chromogenic cascade allowing real-time monitoring of enzyme activity via spectrophotometry.
Handling, Stability, and Safety
To ensure assay reproducibility and synthetic yield, strict adherence to stability protocols is required.[1]
-
Hydrolytic Sensitivity: The acetoxy-nitro motif is electron-deficient, making the ester bond highly susceptible to spontaneous hydrolysis in the presence of moisture.[1]
-
Storage: Store solid at -20°C under desiccant.
-
Solution Stability: DMSO stocks are stable for ~1 week at 4°C. Aqueous solutions must be prepared fresh immediately before use.[1]
-
-
Safety:
References
-
Preparation of 3-hydroxy-4-nitrobenzoic acid. German Patent DE2316495B2. (1974).[1] Describes the regioselective nitration of 4-hydroxybenzoic acid (and isomers) to yield the nitro-precursor.
-
Kinetics of the Phospholipase A2 Catalyzed Hydrolysis of 3-(Acyloxy)-4-nitrobenzoic Acids. Journal of the American Chemical Society. Establishes the utility of acyloxy-nitrobenzoic acids as substrates for interfacial enzyme kinetics.[1]
-
Preparation of 4-acetoxybenzoic acid (Analogous Protocol). University of the West Indies, Mona. Provides the standard acetic anhydride/sulfuric acid acetylation protocol adapted for this guide.
-
Topiroxostat and Related Impurities. Chinese Patent CN108017619B.[1] Contextualizes the broader class of nitro/cyano-pyridine drugs where similar nitrobenzoic acid fragments may appear as impurities or degradation products.
Sources
- 1. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 5. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
